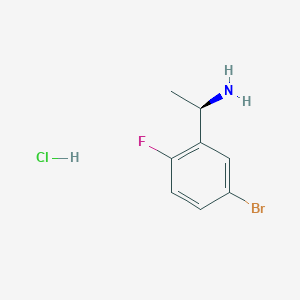
(R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hcl is a chiral amine compound characterized by the presence of fluorine atoms, which impart unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hcl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the corresponding ketone, 2-fluoro-3-(trifluoromethyl)acetophenone.
Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The alcohol is converted to the amine via an amination reaction, often using reagents like ammonia or an amine source under suitable conditions.
Resolution: The racemic mixture of the amine is resolved to obtain the (1R)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of fluorinated pharmaceuticals.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
Medicine:
- Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry:
- Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hcl involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol
- α-(trifluoromethyl)styrenes
- 3-trifluoromethyl-1,2,4-triazoles
Comparison:
- (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hcl is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its chemical stability and reactivity.
- (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol shares a similar structure but differs in the position of the amino group and the presence of a hydroxyl group.
- α-(trifluoromethyl)styrenes are versatile intermediates in organic synthesis but lack the chiral amine functionality.
- 3-trifluoromethyl-1,2,4-triazoles are known for their pharmaceutical applications but have a different core structure and reactivity profile.
Propiedades
IUPAC Name |
(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBHILUDLKIQEF-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[2-(trifluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B7948105.png)











